
1-(2,4-Dinitrophenyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dinitrophenyl)pyridinium, also known as DNPP, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. DNPP is a yellow crystalline powder that is soluble in water and has a molecular weight of 280.19 g/mol. This compound is widely used in various scientific research applications, including biochemical and physiological studies, due to its ability to interact with biological molecules and alter their functions.
Wirkmechanismus
1-(2,4-Dinitrophenyl)pyridinium interacts with biological molecules, including proteins and nucleic acids, through the formation of covalent bonds. The compound is known to modify the amino acid residues of proteins, leading to changes in their structure and function. This compound also reacts with nucleic acids, leading to DNA damage and alterations in gene expression.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the induction of oxidative stress, DNA damage, and apoptosis. The compound has been shown to induce cell death in various cell types, including cancer cells. This compound has also been shown to modulate the activity of various enzymes, including glutathione peroxidase and superoxide dismutase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2,4-Dinitrophenyl)pyridinium in scientific research is its ability to interact with biological molecules and alter their functions. This property makes this compound a valuable tool for studying the mechanisms of various biological processes. However, this compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the use of 1-(2,4-Dinitrophenyl)pyridinium in scientific research. One area of interest is the development of new methods for the detection and quantification of aldehydes and ketones in biological samples. Another area of interest is the investigation of the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer. Further research is also needed to understand the mechanisms of action of this compound and its effects on biological molecules.
In conclusion, this compound is a unique compound that has gained significant attention in the scientific research community due to its ability to interact with biological molecules and alter their functions. This compound has various applications in biochemical and physiological studies and has several advantages and limitations for lab experiments. Further research is needed to explore the potential uses of this compound in various fields of scientific research.
Synthesemethoden
1-(2,4-Dinitrophenyl)pyridinium can be synthesized using various methods, including the reaction of 2,4-dinitrophenylhydrazine with pyridine in the presence of sulfuric acid. The reaction results in the formation of this compound as a yellow crystalline powder. The purity of the compound can be improved by recrystallization and purification using various techniques.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Dinitrophenyl)pyridinium has been extensively used in scientific research for various applications, including biochemical and physiological studies. This compound is commonly used as a reagent for the detection and quantification of aldehydes and ketones in biological samples. It is also used as a probe for the detection of reactive oxygen species (ROS) in cells and tissues.
Eigenschaften
| 46877-56-9 | |
Molekularformel |
C11H8N3O4+ |
Molekulargewicht |
246.2 g/mol |
IUPAC-Name |
1-(2,4-dinitrophenyl)pyridin-1-ium |
InChI |
InChI=1S/C11H8N3O4/c15-13(16)9-4-5-10(11(8-9)14(17)18)12-6-2-1-3-7-12/h1-8H/q+1 |
InChI-Schlüssel |
MCNUBLFKORCVGA-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=[N+](C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


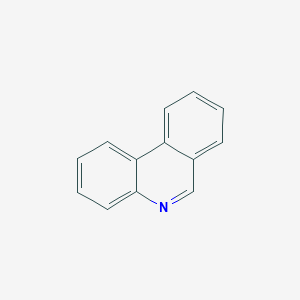
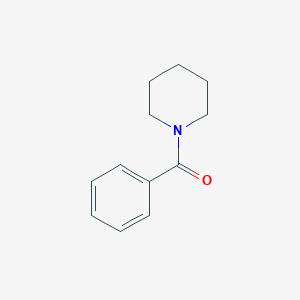
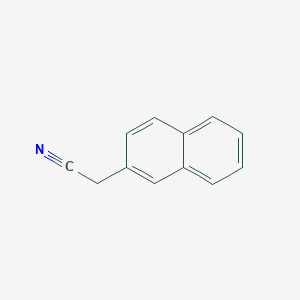

![2-tert-butyl-1H-benzo[d]imidazole](/img/structure/B189439.png)
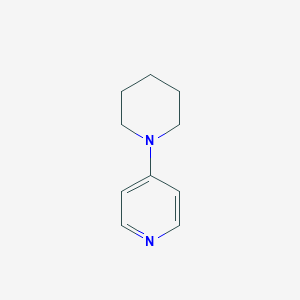

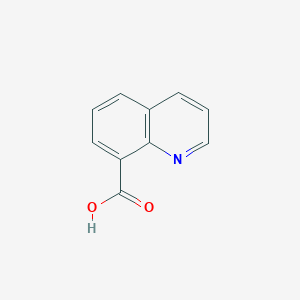
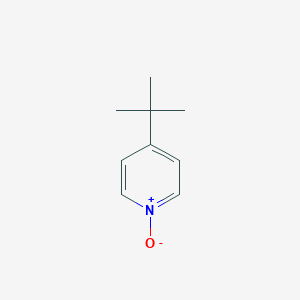


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B189450.png)
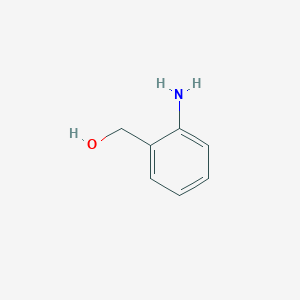
![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxo-1-(1,3-thiazol-2-yl)pentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B189454.png)
